![molecular formula C21H20O6 B2997292 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate CAS No. 864752-61-4](/img/structure/B2997292.png)
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate
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Overview
Description
The compound “3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate” is a complex organic molecule. It contains a chromen-7-yl group (a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring), an isobutyrate ester group, and a 2,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The 2,4-dimethoxyphenyl group would likely contribute electron density through resonance to the rest of the molecule .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .
Scientific Research Applications
Synthesis and Antibiotics Production
Research has been conducted on the synthesis of β-tricarbonyl compounds, including efforts to synthesize derivatives like 5,7-dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromen. These compounds have been investigated for their potential in antibiotics production, such as uliginosin B-iBiB and uliginosin B-iBiV, highlighting the role of these compounds in medicinal chemistry (Meikle & Stevens, 1979).
Crystal Structure Analysis
The crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one has been determined, showcasing the compound's complex architecture. This research aids in understanding the molecular configuration and potential interactions of similar compounds in various chemical and biological processes (Manolov, Ströbele, & Meyer, 2008).
Flavone Structure and Synthesis
Studies on the structure of flavones, such as hymenoxin, provide insights into their planar molecular structures and hydrogen bonding patterns. These findings contribute to the broader understanding of flavone chemistry and its applications in drug design and other areas (Watson, Kashyap, Gao, & Mabry, 1991).
Aldose Reductase Inhibitory Activity
The synthesis of capillarisin analogs possessing aldose reductase inhibitory activity illustrates the potential therapeutic applications of chromen derivatives. Such compounds could be significant in developing treatments for conditions like diabetic complications, showcasing the pharmaceutical relevance of this class of compounds (Igarashi et al., 2005).
P-glycoprotein Inhibition
Research into new P-glycoprotein inhibitors, such as HM-30181, highlights the importance of chromen derivatives in overcoming drug resistance in cancer treatments. The study of the metabolic pathways of such inhibitors in rats provides critical insights into their pharmacokinetics and potential therapeutic applications (Paek et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12(2)20(22)26-15-6-5-13-9-17(21(23)27-18(13)11-15)16-8-7-14(24-3)10-19(16)25-4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLYGXOEVHIVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate |
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